molecular formula C7H10F3NO3 B14051878 6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate

6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate

Cat. No.: B14051878
M. Wt: 213.15 g/mol
InChI Key: XXZIZDLNNYPALP-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an oxygen and nitrogen atom within a bicyclic framework, and a trifluoroacetate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst to form the bicyclic structure. The trifluoroacetate group is then introduced through a subsequent reaction with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a scaffold in drug design.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, while the trifluoroacetate group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-6-azabicyclo[3.1.1]heptane: Similar in structure but lacks the trifluoroacetate group.

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and functional groups.

    Morpholine: A simpler cyclic compound that shares some structural features but lacks the bicyclic framework.

Uniqueness

6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate is unique due to its combination of a bicyclic structure with an oxygen and nitrogen atom, and the presence of a trifluoroacetate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-4-2-6-3-5(1)7-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7)

InChI Key

XXZIZDLNNYPALP-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1O2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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